Product packaging for Fmoc-5-bromo-DL-tryptophan(Cat. No.:CAS No. 925939-82-8)

Fmoc-5-bromo-DL-tryptophan

Cat. No.: B1326340
CAS No.: 925939-82-8
M. Wt: 505.4 g/mol
InChI Key: OAIIUHJPRPJYHV-UHFFFAOYSA-N
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Description

Overview of Unnatural Amino Acids (UAAs) in Chemical Biology

Unnatural amino acids (UAAs) are amino acids that are not among the 20 standard, genetically coded amino acids. These non-proteinogenic amino acids can be created synthetically in a laboratory or can occur naturally through metabolic pathways. bitesizebio.comwikipedia.org Their structures can differ from the standard amino acids in various ways, such as alterations to their side chains, backbones, or the inclusion of additional functional groups. The introduction of these unique chemical properties allows scientists to study and manipulate biological processes in ways that are not possible with the standard amino acid toolkit.

Significance of UAAs in Protein and Peptide Engineering

Several methods exist for incorporating UAAs into proteins. Chemical synthesis allows for the direct construction of peptides containing UAAs. bitesizebio.com Another powerful technique is genetic code expansion, which involves engineering the cellular machinery to recognize a specific codon (typically a stop codon) and insert a UAA at that position during protein synthesis. nih.gov This site-specific incorporation provides precise control over the location of the UAA within the protein's structure. nih.gov

The applications of UAA incorporation are vast and include:

Probing Protein Structure and Function: Introducing UAAs with unique spectroscopic or reactive properties can provide insights into protein folding, protein-ligand interactions, and enzymatic mechanisms. interesjournals.org

Creating Novel Biocatalysts: By modifying the active sites of enzymes with UAAs, researchers can engineer biocatalysts with enhanced activity, stability, and even novel catalytic functions. nih.gov

Developing New Therapeutics: Peptides and proteins containing UAAs can exhibit improved stability, cell permeability, and receptor binding, making them promising candidates for new drugs. qyaobio.com

Role of Halogenated Amino Acids in Modulating Biological Activity

Halogenation, the process of incorporating halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a powerful strategy in drug design and protein engineering. nih.govencyclopedia.pub Introducing halogens into amino acids can significantly alter their physicochemical properties, which in turn can modulate the biological activity of the peptides and proteins that contain them. nih.govnih.gov It is estimated that a significant portion of drugs in clinical development are halogenated structures. mdpi.com

Key effects of halogenation on amino acids and proteins include:

Altered Lipophilicity: Halogens can increase the lipophilicity (fat-solubility) of a molecule, which can enhance its ability to cross cell membranes. encyclopedia.pubmdpi.com

Modified Steric and Electronic Properties: The size and electronegativity of halogen atoms can influence how a protein interacts with its binding partners. nih.govencyclopedia.pub For example, a halogenated tyrosine was shown to increase the binding affinity of an antibody fragment to its target tenfold. nih.govencyclopedia.pub

Enhanced Stability: Halogenation can increase the metabolic stability of peptides and proteins, making them more resistant to degradation in the body. encyclopedia.pub

Structural Influence: The presence of halogens can affect the three-dimensional structure of a peptide or protein, influencing its folding and conformational preferences. encyclopedia.pub

Contextualizing Fmoc-5-bromo-DL-tryptophan as a Halogenated Tryptophan Derivative

This compound is a derivative of the amino acid tryptophan, where a bromine atom is attached to the 5th position of the indole (B1671886) ring. nih.gov The "DL" designation indicates that it is a racemic mixture, containing both the D and L stereoisomers of the amino acid. The "Fmoc" prefix signifies the presence of a fluorenylmethyloxycarbonyl protecting group on the amino group of the tryptophan.

Importance of Tryptophan Modifications in Biological Systems

Tryptophan is an essential amino acid with a unique indole side chain, making it the largest of the 20 proteinogenic amino acids. nih.gov It serves as a precursor for the synthesis of several important biomolecules, including the neurotransmitter serotonin (B10506) and the hormone melatonin. youtube.comnih.gov

Modifications to the tryptophan molecule can have significant biological implications. Halogenated tryptophan derivatives, for instance, have been investigated for their potential therapeutic properties. Studies have shown that some halogenated tryptophan analogues exhibit trypanocidal activity, meaning they can kill the parasite Trypanosoma brucei, the causative agent of African sleeping sickness, by disrupting its amino acid metabolism. nih.gov The biosynthesis of halogenated tryptophans has been achieved in E. coli, opening up possibilities for the biotechnological production of these and other tryptophan derivatives. nih.govfrontiersin.org

The D-isomer of tryptophan and its derivatives have also been shown to possess interesting biological activities. For example, D-tryptophan can inhibit the formation of bacterial biofilms and has immunomodulatory properties. frontiersin.org

The Role of the Fmoc Protecting Group in Peptide Chemistry

The fluorenylmethyloxycarbonyl (Fmoc) group is a crucial tool in modern peptide synthesis, particularly in a technique called solid-phase peptide synthesis (SPPS). wikipedia.orglgcstandards.com In SPPS, peptides are built step-by-step by adding one amino acid at a time to a growing chain that is attached to a solid support. lgcstandards.com

To ensure that the amino acids link together in the correct sequence, the amino group of the incoming amino acid must be temporarily "protected" to prevent unwanted side reactions. youtube.comamericanpeptidesociety.org The Fmoc group serves as this temporary protecting group. wikipedia.orgyoutube.com

Key features of the Fmoc protecting group include:

Base-Lability: The Fmoc group is stable under acidic conditions but can be easily and rapidly removed using a mild base, such as piperidine (B6355638). wikipedia.orgyoutube.com This allows for selective deprotection without damaging other sensitive parts of the peptide. youtube.com

Monitoring: The removal of the Fmoc group produces a byproduct called dibenzofulvene, which can be detected by UV spectroscopy. wikipedia.orgyoutube.com This allows chemists to monitor the progress of the synthesis reaction in real-time. youtube.com

Versatility: The mild conditions required for Fmoc removal make it compatible with a wide range of other chemical groups and synthesis strategies, allowing for the creation of complex and modified peptides. lgcstandards.comamericanpeptidesociety.org

The development of Fmoc chemistry was a major breakthrough in peptide synthesis, enabling the efficient and rapid production of high-purity peptides for research and therapeutic applications. lgcstandards.compublish.csiro.au

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H21BrN2O4 B1326340 Fmoc-5-bromo-DL-tryptophan CAS No. 925939-82-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(5-bromo-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21BrN2O4/c27-16-9-10-23-21(12-16)15(13-28-23)11-24(25(30)31)29-26(32)33-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-10,12-13,22,24,28H,11,14H2,(H,29,32)(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAIIUHJPRPJYHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=C(C=C5)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Derivatization Methodologies for Fmoc 5 Bromo Dl Tryptophan

Chemical Synthesis Approaches for Fmoc-5-bromo-DL-tryptophan

Chemical synthesis provides a versatile platform for the preparation of this compound, allowing for precise control over the introduction of the bromo substituent and the protecting group.

Strategies for Introducing the 5-Bromo Substitution

The introduction of a bromine atom at the C5 position of the tryptophan indole (B1671886) ring is a key step in the synthesis. One common strategy involves the direct bromination of a suitable tryptophan precursor. For instance, the Fischer indole synthesis can be employed, starting from the appropriate bromophenylhydrazone. rsc.org A synthesis of 5-bromo-L-tryptophan has been described using the Fischer cyclization of the p-bromophenylhydrazone of 4-acetamido-4,4-bis(ethoxycarbonyl)butanal. rsc.org

Another approach starts from 5-bromo-3-methylindole. tandfonline.comtandfonline.com This method involves the reaction of 4-bromophenylhydrazine with 2-ketobutyric acid to form ethyl 5-bromo-3-methyl-2-indolecarboxylate, which is then hydrolyzed and decarboxylated to yield 5-bromo-3-methylindole. tandfonline.com This intermediate can then be further functionalized to introduce the amino acid side chain. A described method involves the conversion of 5-bromo-3-methylindole to 1-benzenesulfonyl-5-bromo-3-bromomethylindole, which is then used to alkylate diethyl acetamidomalonate. tandfonline.com Subsequent hydrolysis and decarboxylation yield 5-bromo-DL-tryptophan. tandfonline.com

Starting MaterialKey ReagentsIntermediateFinal ProductYieldReference
4-Bromophenylhydrazine, 2-Ketobutyric acidEthanol, Sulfuric acid, Potassium hydroxide, Quinoline5-Bromo-3-methylindole5-Bromo-DL-tryptophan68% (for 5-bromo-3-methylindole) tandfonline.com
p-Bromophenylhydrazone of 4-acetamido-4,4-bis(ethoxycarbonyl)butanalFischer cyclization conditions-5-Bromo-L-tryptophanNot specified rsc.org

Integration of the Fmoc Protecting Group during Synthesis

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is crucial for peptide synthesis as it masks the amino group, preventing unwanted side reactions during peptide chain elongation. chemimpex.comiris-biotech.de The Fmoc group can be introduced onto the amino group of 5-bromo-DL-tryptophan using various Fmoc-donating reagents.

Common reagents for Fmoc protection include Fmoc-chloride and Fmoc-succinimide (Fmoc-OSu). The reaction is typically carried out in a suitable solvent, often in the presence of a base like triethylamine, to facilitate the reaction between the amino group and the Fmoc reagent. organic-chemistry.org The stability of the Fmoc group under specific conditions and its selective removal are key considerations in peptide synthesis. iris-biotech.deorganic-chemistry.org

Enantioselective Synthesis of this compound Stereoisomers

The biological activity of peptides is often dependent on the stereochemistry of their constituent amino acids. Therefore, the synthesis of enantiomerically pure L- or D-Fmoc-5-bromo-tryptophan is of significant importance.

Several strategies have been developed for the enantioselective synthesis of tryptophan derivatives. One approach involves the asymmetric hydrogenation of dehydroamino acid precursors using chiral catalysts. For example, a rhodium catalyst with a chiral phosphine (B1218219) ligand, (S,S)-Et-DuPHOS, has been used for the hydrogenation of a dehydro-5-bromotryptophan derivative to yield the S-enantiomer with high enantioselectivity. chim.it

Enzymatic resolution is another powerful technique. Racemic mixtures of N-acetyl-bromotryptophan can be resolved using enzymes like D-aminoacylase, which selectively deacylates one enantiomer, allowing for the separation of the D- and L-forms. researchgate.net Chemoenzymatic methods, which combine chemical synthesis with enzymatic transformations, have also proven effective. For instance, tryptophan synthase has been used for the enantiomerically pure synthesis of halogenated tryptophans. nih.gov

A tandem Friedel–Crafts conjugate addition/asymmetric protonation reaction catalyzed by a chiral BINOL·SnCl4 complex has also been reported for the enantioselective synthesis of tryptophan derivatives. acs.org

Biosynthetic and Chemoenzymatic Pathways for Halogenated Tryptophans

Nature has evolved enzymatic pathways for the halogenation of various organic molecules, including tryptophan. Leveraging these biological systems offers a sustainable and highly selective alternative to chemical synthesis for producing halogenated tryptophans.

Engineered Halogenase Enzymes for Tryptophan Bromination

Flavin-dependent halogenases (FDHs) are a class of enzymes that catalyze the regioselective halogenation of aromatic compounds, including tryptophan. nih.govrsc.org These enzymes utilize flavin adenine (B156593) dinucleotide (FAD), oxygen, and a halide salt to perform the halogenation reaction. nih.gov Tryptophan halogenases are classified based on their regiospecificity, targeting the 5, 6, or 7-position of the indole ring. mdpi.com

Researchers have successfully engineered these halogenases to improve their efficiency and alter their substrate specificity. mdpi.comnih.govnih.gov For example, directed evolution and structure-based protein engineering have been employed to create halogenase variants with enhanced activity towards non-natural substrates and to shift their regioselectivity. nih.gov This has enabled the in vitro and in vivo synthesis of various halogenated tryptophans, including bromotryptophans. nih.govmdpi.comnih.gov

Enzyme ClassCofactorHalogen SourceRegioselectivityApplicationReferences
Flavin-dependent halogenases (FDHs)FAD, O2Halide salts (e.g., NaBr)5, 6, or 7-position of tryptophanIn vitro and in vivo synthesis of halogenated tryptophans nih.govrsc.orgmdpi.com

Genetic Code Expansion for In Vivo Incorporation of Halogenated Tryptophans

Genetic code expansion is a powerful technology that allows for the site-specific incorporation of non-canonical amino acids (ncAAs), such as halogenated tryptophans, directly into proteins during translation. nih.govnih.govresearchgate.net This is achieved by engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes the ncAA and its corresponding codon, typically a nonsense codon like the amber codon (UAG). nih.govresearchgate.net

By introducing the genes for the orthogonal pair and the halogenase enzyme into a host organism like E. coli, it is possible to create autonomous cells that can biosynthesize a halogenated tryptophan and incorporate it into a target protein at a specific site. nih.govnih.govresearchgate.net This approach has been successfully used for the in vivo production of proteins containing 6-bromotryptophan and 7-bromotryptophan. nih.govnih.gov This technology opens up new avenues for protein engineering and the study of protein structure and function. nih.govresearchgate.net

Derivatization Strategies for this compound

The strategic derivatization of this compound opens up a plethora of possibilities for creating peptides with unique characteristics. The bromo group, in particular, serves as a versatile anchor for introducing a wide range of functionalities, while the indole nitrogen and carboxyl group offer additional sites for chemical modification.

The bromine atom at the 5-position of the indole ring is the key feature that distinguishes this amino acid derivative and endows it with significant potential for post-synthetic modification. Palladium-catalyzed cross-coupling reactions are the most prominent methods for the functionalization of the bromo group, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are often compatible with the Fmoc protecting group and can be performed on the free amino acid, on peptide fragments, or even on fully assembled peptides. rsc.orgrsc.org

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron compound, typically a boronic acid or ester. The Suzuki-Miyaura reaction has been successfully applied to 5-bromotryptophan derivatives to introduce a variety of aryl and heteroaryl groups. acs.org These modifications can be used to enhance the pharmacological properties of peptides or to introduce fluorescent probes for imaging applications. For instance, coupling with fluorescently-labeled boronic acids can yield peptides with built-in reporters for studying their localization and interactions within biological systems. libretexts.org

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction has been employed to modify unprotected halotryptophans, including 5-bromotryptophan, under aqueous conditions. rsc.orgresearchgate.net The introduction of an alkyne moiety provides a versatile handle for further "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the straightforward conjugation of a wide array of molecules, including biotin (B1667282), sugars, and other peptides. rsc.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine. The Buchwald-Hartwig amination has been successfully applied to unprotected halotryptophans, providing a direct method for introducing primary and secondary amines at the 5-position of the indole ring. rsc.orgwikipedia.org This opens up avenues for synthesizing novel peptide derivatives with altered electronic properties and potential for new biological activities. rsc.orgresearchgate.net

ReactionCoupling PartnerCatalyst/LigandBaseSolventTemperature (°C)Reference(s)
Suzuki-Miyaura Arylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O80 acs.org
Sonogashira Terminal alkyne[PdCl₂(PPh₃)₂] / CuIEt₃NDMF25-50 rsc.org
Buchwald-Hartwig AminePd₂(dba)₃ / XPhosK₃PO₄Toluene100 rsc.org

Beyond the versatile bromo group, the indole nitrogen and the carboxylic acid moiety of this compound present additional opportunities for chemical modification, further expanding the repertoire of accessible peptide analogues.

Indole Nitrogen Modification: The nitrogen atom of the indole ring is generally less nucleophilic than other functionalities within a peptide. However, under specific conditions, it can be selectively modified. For instance, the indole N-H of tryptophan residues within peptides can undergo allylation in the presence of a tertiary amine catalyst. This reaction allows for the introduction of an allyl group, which can then be further functionalized through various alkene chemistries. While not specific to the 5-bromo derivative, this methodology highlights the potential for modifying the indole scaffold. Protection of the indole nitrogen with a Boc group is also a common strategy during peptide synthesis to prevent side reactions. iris-biotech.de

Carboxyl Functionality Manipulation: The carboxylic acid group of this compound is typically activated for amide bond formation during solid-phase peptide synthesis. chemimpex.comnih.gov However, it can also be derivatized to introduce other functionalities.

Esterification: The carboxyl group can be converted to an ester, which can serve as a protecting group or as a precursor for other functional groups.

Amidation: Coupling of the carboxylic acid with a primary or secondary amine leads to the formation of an amide. This is the fundamental reaction in peptide synthesis, but it can also be used to attach a variety of functionalized amines to the C-terminus of the amino acid or to a side chain carboxyl group if one were present.

Reduction to Alcohol: The carboxylic acid can be reduced to a primary alcohol, providing another point of attachment for further chemical modification.

Conversion to other functional groups: The carboxylic acid of Fmoc-amino acids can be converted to other functional groups such as N-formamides or azides, which can then be used in subsequent ligation or modification reactions. researchgate.net

These derivatization strategies, both at the bromo position and at the intrinsic functional groups of the amino acid, underscore the immense utility of this compound as a versatile tool for the synthesis of complex and functionally diverse peptides.

Application in Peptide Synthesis and Protein Engineering Research

Solid-Phase Peptide Synthesis (SPPS) with Fmoc-5-bromo-DL-tryptophanchempep.comchemimpex.com

Solid-phase peptide synthesis (SPPS) is the predominant method for chemically synthesizing peptides, and Fmoc-5-bromo-DL-tryptophan is an essential component in this process for creating complex peptide sequences. chempep.comuq.edu.au The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is crucial for selectively masking the alpha-amino group of the tryptophan analog, allowing for its controlled incorporation into the growing peptide chain. chempep.comchemimpex.com This method is particularly valuable for synthesizing peptides with post-translational modifications, as the milder conditions of Fmoc chemistry are compatible with a wide range of functional groups. nih.gov

The efficiency of peptide synthesis relies heavily on the optimization of coupling and deprotection steps. For the incorporation of this compound, various coupling reagents are employed to facilitate the formation of the amide bond. Acyluronium salts like HBTU and TBTU, as well as acylphosphonium reagents like PyBOP, are commonly used to activate the carboxyl group of the amino acid. chempep.com The choice of base, such as diisopropylethylamine (DIPEA) or collidine, is also critical to prevent side reactions like racemization. chempep.com

The deprotection of the Fmoc group is typically achieved using a secondary amine, most commonly a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). peptide.com However, for sequences prone to aggregation, alternative bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used to improve the deprotection yield. peptide.comnih.gov It is important to note that DBU should be used with caution in the presence of aspartic acid residues to avoid aspartimide formation. peptide.com

The table below summarizes common reagents used in the SPPS of peptides containing this compound.

StepReagent ClassExamplesPurpose
Coupling Acyluronium/Aminium SaltsHBTU, TBTU, HATUActivation of the carboxylic acid for amide bond formation. chempep.com
Acylphosphonium SaltsBOP, PyBOPActivation of the carboxylic acid. chempep.com
CarbodiimidesDCC, DICFacilitate amide bond formation, often with an additive like HOBt or Oxyma. chempep.com
Deprotection Secondary AminesPiperidineRemoval of the Fmoc protecting group from the N-terminus. peptide.com
Non-nucleophilic BasesDBUUsed for difficult deprotections, often with a scavenger like piperidine. peptide.comnih.gov
Cleavage Strong AcidsTrifluoroacetic Acid (TFA)Cleavage of the completed peptide from the resin and removal of side-chain protecting groups. sigmaaldrich.com

This compound has been successfully incorporated into a variety of complex peptides, including those with multiple disulfide bonds and other post-translational modifications. A notable example is the synthesis of conotoxins, which are venom peptides from cone snails with significant therapeutic potential due to their high potency and selectivity for ion channels. uq.edu.auresearchgate.net The introduction of bromotryptophan into conotoxin sequences can enhance their biological activity and stability. nih.gov

The synthesis of a novel T-1 family conotoxin, Mo1274, containing 6-bromotryptophan, was achieved using Fmoc-based SPPS. nih.gov The peptide's sequence, GNWCCSARVCC (where W is bromotryptophan), was successfully assembled, demonstrating the feasibility of incorporating this modified amino acid into a complex, disulfide-rich scaffold. nih.gov

Solution-Phase Peptide Synthesis Incorporating this compound

While SPPS is more common, solution-phase peptide synthesis (SolPS) offers advantages for large-scale production and the synthesis of certain peptide segments. The use of this compound in SolPS has been explored, particularly with the development of new coupling reagents that minimize side reactions and allow for efficient purification. mdpi.com Recent advances have focused on using reagents like T3P® (propylphosphonic anhydride) which facilitates rapid and efficient coupling with minimal epimerization, and produces water-soluble by-products, simplifying the purification process. mdpi.com This approach has been successfully applied to the iterative synthesis of peptides using both Boc and Fmoc-protected amino acids, including, in principle, halogenated derivatives like this compound. mdpi.com

Rational Design of Peptides and Peptidomimetics Utilizing Fmoc-5-bromo-DL-tryptophannih.gov

The rational design of peptides involves strategically modifying their structure to enhance their therapeutic properties. nih.gov The incorporation of 5-bromo-DL-tryptophan is a key strategy in this process, as the bromine atom can significantly influence the peptide's conformation, stability, and bioactivity. researchgate.netnih.gov

The introduction of a bulky bromine atom onto the indole (B1671886) ring of tryptophan can have a profound effect on the local and global conformation of a peptide. Studies on the conformational effects of tryptophan residues have shown that they can be disruptive to α-helical structures. rsc.orgrsc.org However, the steric bulk of the bromine atom in 5-bromotryptophan may also contribute to increased proteolytic stability by hindering the approach of proteases. mdpi.com

The following table outlines the application of these techniques in studying peptide conformation.

Spectroscopic TechniqueInformation ObtainedRelevance to 5-Bromo-DL-tryptophan Peptides
Circular Dichroism (CD) Secondary structure content (α-helix, β-sheet, random coil). subr.eduAssessing the overall structural changes induced by the incorporation of the bulky, halogenated residue. subr.edu
Nuclear Magnetic Resonance (NMR) 3D structure, inter-proton distances (NOEs), dihedral angles, hydrogen bonding patterns. ias.ac.innih.govDetailed analysis of the local conformation around the 5-bromotryptophan residue and its impact on the global peptide fold. ias.ac.in

Halogenation of tryptophan residues is a recognized strategy for enhancing the pharmacological properties of peptides. mdpi.com The introduction of a bromine atom can increase the lipophilicity of the peptide, which may improve its ability to cross cell membranes. nih.gov Furthermore, the bromine atom can participate in halogen bonding, a non-covalent interaction that can influence ligand-receptor binding and enhance the affinity and selectivity of the peptide for its target. mdpi.com

The improved binding affinities and pharmacological properties of peptides containing halogenated amino acids have made them valuable in the development of therapeutics for a range of conditions, including neurological disorders and cancer. chemimpex.com For instance, in the context of antimicrobial peptides, the replacement of arginine residues with alanine (B10760859) has been shown to modulate their activity against various microorganisms, highlighting the importance of charged residues in their biological function. crimsonpublishers.com Similarly, the strategic placement of a bromotryptophan residue can be used to fine-tune the bioactivity of a peptide.

Research into Biological and Pharmacological Activities of Peptides and Proteins Containing 5 Bromo Dl Tryptophan

Mechanisms of Action of Halogenated Tryptophan-Containing Biomolecules

Halogenation of tryptophan residues can significantly alter the physicochemical properties of peptides, influencing their structure, stability, and interactions with biological targets. mdpi.comeurekalert.org The introduction of a bromine atom at the 5-position of the indole (B1671886) ring of tryptophan can enhance the hydrophobicity and steric bulk of the amino acid, potentially leading to improved biological activity. mdpi.comeurekalert.org

The presence of a halogen atom on the tryptophan indole ring can significantly influence how a peptide or protein binds to its receptor. Aromatic amino acids are frequently involved in crucial noncovalent interactions such as π–π stacking, cation−π, and CH−π bonds, which are fundamental for protein structure and ligand binding. acs.orgnih.gov The introduction of bromine, an electronegative atom, can modulate the electrostatic potential of the aromatic ring, thereby affecting these interactions. acs.orgnih.gov

Studies on the 5-hydroxytryptamine(3) (5-HT3) receptor have shown that specific tryptophan residues within the ligand-binding domain are critical for receptor function and ligand recognition. nih.gov While these studies did not specifically use 5-bromotryptophan, they highlight the importance of the tryptophan indole ring in receptor binding. nih.gov Altering the properties of this ring through halogenation could, therefore, be a strategy to modulate receptor affinity and selectivity. For example, replacing tryptophan with fluorinated analogs has been used to probe and modulate the electrostatic component of ligand-receptor interactions. acs.orgnih.gov This approach could be extended to bromo-tryptophan to fine-tune the binding characteristics of peptide ligands for various receptors.

Research on the tryptophan repressor has shown that modifications to the indole ring, including methylation at the 5-position, can affect ligand binding and the subsequent interaction with DNA. biorxiv.org While not a halogen, the methyl group alters the hydrophobicity and steric profile of the ligand, providing insights into how substitutions at this position can influence molecular recognition. biorxiv.org These findings suggest that the bromo- group in 5-bromotryptophan could similarly impact the binding of peptides to their target proteins by altering the local hydrophobic and electronic environment.

The incorporation of halogenated tryptophans can influence the interaction of peptides with enzymes, potentially leading to modulation or inhibition of enzymatic activity. Tryptophan and its derivatives are metabolized through several enzymatic pathways, such as the kynurenine (B1673888) and serotonin (B10506) pathways. nih.govnih.govmdpi.com The enzymes involved in these pathways, like tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO), are important therapeutic targets. nih.gov

While direct studies on the inhibitory effects of 5-bromotryptophan-containing peptides on these specific enzymes are not extensively documented in the provided results, the principle of using modified amino acids to create enzyme inhibitors is well-established. For instance, derivatives of isatin (B1672199) have been identified as inhibitors of TDO. nih.gov This suggests that tryptophan analogs, including those with halogen substitutions, could be designed to target the active sites of such enzymes. The steric and electronic properties of the bromine atom in 5-bromotryptophan could be exploited to enhance binding affinity and specificity for the target enzyme.

Furthermore, flavin-dependent halogenases are enzymes that can catalyze the regiospecific halogenation of tryptophan. wikipedia.orgnih.gov Engineered tryptophan halogenases have been used to halogenate peptides and proteins, demonstrating the feasibility of enzymatic incorporation of halogenated tryptophans. nih.gov This opens up possibilities for creating novel peptide-based enzyme modulators.

Peptides containing 5-bromotryptophan can influence various cellular processes and signaling pathways. The tryptophan metabolite serotonin (5-hydroxytryptamine) is a key neurotransmitter that regulates a wide range of physiological processes through a complex signaling network involving multiple receptor subtypes. nih.gov The introduction of a bromine atom could alter the interaction of tryptophan-containing peptides with components of these signaling pathways.

For instance, the serotonin signaling pathway involves molecules like MEK/MAPK, PI3K/AKT, and RhoA/ROCK. nih.gov Peptides that can modulate the activity of 5-HT receptors could consequently affect these downstream signaling cascades. While specific studies on 5-bromotryptophan peptides are limited in this context, the known involvement of tryptophan in these pathways suggests a potential avenue of research. nih.govchemimpex.com

Moreover, peptides containing brominated tryptophan analogs have been found in marine animals and exhibit a range of biological activities, including antimicrobial, insecticidal, and cytotoxic effects. eurekalert.org These activities are often attributed to the ability of these peptides to interact with and disrupt cell membranes. eurekalert.org The presence of the bromine atom may enhance the peptide's ability to partition into the lipid bilayer, leading to membrane defects and cell death. nih.gov

Exploration in Drug Discovery and Development

The unique properties conferred by the bromine atom make Fmoc-5-bromo-DL-tryptophan a valuable tool in the development of novel therapeutics. chemimpex.com The ability to incorporate this halogenated amino acid into peptides can lead to improved pharmacological properties, such as enhanced binding affinity and stability. chemimpex.com

Peptide-based therapeutics are a growing class of drugs with high target specificity and potency. mdpi.com The incorporation of non-standard amino acids like 5-bromotryptophan is a key strategy to overcome some of the limitations of natural peptides, such as poor stability and bioavailability. mdpi.comeurekalert.org

The bromine atom can provide steric hindrance that protects the peptide from proteolytic degradation, thereby increasing its in vivo half-life. eurekalert.org Furthermore, the altered electronic properties of the brominated indole ring can lead to stronger and more specific binding to therapeutic targets. chemimpex.com This has led to the exploration of peptides containing brominated tryptophan in various therapeutic areas, including oncology and infectious diseases. eurekalert.orgmdpi.com For example, some marine peptides with brominated tryptophan have shown antitumor activity, suggesting their potential as cancer drug leads. eurekalert.org

Table 1: Examples of Bioactive Peptides Containing Brominated Tryptophan from Marine Sources

Peptide Class Marine Source Reported Biological Activity
Conotoxins Cone snails Bind to nervous system receptors, excitatory activities eurekalert.org

This table is for illustrative purposes and based on general findings for brominated tryptophan-containing peptides, not specifically 5-bromo-DL-tryptophan.

The tryptophan metabolic pathways are intricately linked to the pathophysiology of numerous central nervous system (CNS) disorders, including major depressive disorder, schizophrenia, and neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.govnih.gov Altered levels of tryptophan metabolites, such as serotonin and kynurenine, are often observed in these conditions. nih.gov

Given that 5-bromotryptophan is an analog of tryptophan, peptides containing this modified amino acid are being investigated for their potential in treating neurological disorders. chemimpex.com The rationale is that these peptides could modulate the activity of receptors and enzymes involved in tryptophan metabolism and neurotransmission. For instance, by targeting specific serotonin receptors in the brain, these peptides could potentially offer a more targeted therapeutic approach with fewer side effects compared to traditional small-molecule drugs. nih.govchemimpex.com The ability of the bromine atom to enhance blood-brain barrier penetration is another area of interest, as this is a major challenge in the development of CNS drugs.

Research has shown that some peptides from marine organisms that contain brominated tryptophan bind to nervous system receptors, indicating their potential for development as treatments for neurological disorders. eurekalert.org

Anti-cancer Research

The investigation of peptides containing modified amino acids has opened new avenues in the search for more effective and selective anti-cancer agents. While direct studies on peptides incorporating 5-bromo-DL-tryptophan are emerging, related research on brominated indole compounds demonstrates the potential of this chemical moiety in oncology.

Substances containing brominated indolic rings, such as 5,6-dibromo-N-methyltryptophan (dibromoabrine), isolated from marine sources, have demonstrated anti-cancer activity. researchgate.net The mechanism of action for many of these molecules involves targeting the cytoskeleton, which is crucial for cell division and motility, processes that are central to the metastatic spread of tumors. researchgate.net Cationic anticancer peptides often exhibit selectivity for cancer cells over normal eukaryotic cells. nih.gov This selectivity is attributed to differences in the cell membrane composition; cancer cell membranes typically have a higher negative charge due to the presence of phosphatidylserine (B164497) and O-glycosylated mucins. nih.gov The introduction of a bulky, hydrophobic bromine atom, as in 5-bromotryptophan, can enhance the peptide's interaction with the cancer cell membrane, potentially leading to increased efficacy.

Tryptophan residues themselves are valuable probes for studying the mechanisms of action of α-helical anticancer peptides. nih.gov The intrinsic fluorescence of tryptophan is sensitive to its local environment, providing insights into how a peptide interacts with and disrupts the cancer cell membrane. nih.gov While research has focused on the parent amino acid, the principles underlying the importance of tryptophan in peptide-membrane interactions suggest that analogs like 5-bromotryptophan could serve as powerful tools for developing peptides with enhanced anticancer properties. The strategic placement of such modified residues can fine-tune the peptide's amphipathicity and hydrophobicity, critical parameters for its biological activity. nih.gov

Table 1: Examples of Brominated Indole Derivatives with Anti-cancer Potential

Compound Name Source Organism Noted Biological Effect
5,6-dibromotryptamine Marine Sponges Anti-cancer activity
5,6-dibromo-N-methyltryptamine Marine Sponges Anti-cancer activity
5,6-dibromo-N-methyltryptophan Marine Sponges Anti-cancer activity
5,6-dibromo-L-hypaphorine Marine Sponges Anti-cancer and anti-inflammatory properties

Antimicrobial and Antiparasitic Investigations

The rise of multidrug-resistant pathogens has spurred the development of novel antimicrobial agents, with antimicrobial peptides (AMPs) being a promising class of compounds. The modification of these peptides, including the halogenation of amino acid residues, is a key strategy for enhancing their potency and spectrum of activity.

A notable example is the incorporation of 5-bromotryptophan into the lantibiotic nisin. nih.gov Nisin is a well-known AMP that inhibits bacterial cell wall synthesis. nih.gov A study demonstrated that a nisin variant with 5-bromotryptophan at position 1 exhibited a two-fold improvement in antimicrobial activity against specific pathogens, including a methicillin-resistant strain of Staphylococcus aureus (MRSA) and Bacillus cereus. nih.gov This enhanced activity highlights the potential of using brominated tryptophan to develop more effective AMPs. The research also showed that the incorporation of 5-bromotryptophan did not interfere with the essential post-translational modifications of nisin, indicating the feasibility of this approach. nih.gov

The crucial role of tryptophan residues in the function of AMPs has been further underscored in studies of peptides like the duck cathelicidin (B612621) dCATH. researchgate.netnih.gov Research on truncated and tryptophan-replaced analogs of dCATH revealed that the presence of tryptophan is essential for its antimicrobial and cytotoxic activities. researchgate.netnih.gov Peptides lacking tryptophan showed significantly diminished activity. researchgate.netnih.gov This underscores the importance of the indole ring in peptide-membrane interactions, which are fundamental to the antimicrobial mechanism of many AMPs. While these studies did not use the 5-bromo derivative, they provide a strong rationale for investigating how halogenation of this critical residue could modulate activity and selectivity.

In the realm of antiparasitic research, peptides are also being explored as potential therapeutic agents against diseases like malaria, leishmaniasis, and trypanosomiasis. nih.govnih.govresearchgate.net Many of these peptides are membrane-active, and their efficacy is linked to their ability to disrupt the parasite's cell membrane. researchgate.net Although direct studies on 5-bromotryptophan-containing peptides for antiparasitic applications are not yet widely reported, the successful enhancement of antimicrobial activity through tryptophan bromination suggests a promising parallel strategy. The principles of modulating peptide-membrane interactions through halogenation could be applied to develop novel peptides with potent antiparasitic properties.

Table 2: Antimicrobial Activity of a 5-Bromotryptophan Nisin Variant

Organism Activity of 5BrTrp Nisin Variant vs. Wild-Type
Lactococcus lactis Retained activity
Staphylococcus aureus (strain 1) Retained activity
Enterococcus faecalis Retained activity
Staphylococcus aureus LMG15975 (MRSA) Higher activity
Bacillus cereus CH-85 Higher activity

Source: Adapted from research on bromotryptophan-labeled nisin variants. nih.gov

Bioconjugation and Probe Development using the 5-Bromo Moiety

The unique chemical properties of the 5-bromo moiety on the tryptophan indole ring make it a valuable tool for bioconjugation and the development of chemical probes. The bromine atom can serve as a reactive handle for cross-coupling reactions or can itself act as a spectroscopic probe.

Synthesis of Fluorescent Probes for Biological Imaging

Fluorescent probes are indispensable for visualizing and studying biological processes within living cells. The development of amino acid-based probes allows for their site-specific incorporation into proteins, enabling detailed studies of protein structure, function, and dynamics. While tryptophan itself is naturally fluorescent, its signal can be difficult to distinguish in proteins with multiple tryptophan residues. nih.gov

The synthesis of tryptophan analogs with altered photophysical properties is therefore of great interest. The incorporation of a halogen atom, such as bromine, can shift the excitation and emission wavelengths of the fluorophore. Furthermore, the carbon-bromine bond can be a site for further chemical modification, such as the attachment of other fluorescent dyes through cross-coupling reactions. While direct synthesis of fluorescent probes starting from this compound is a subject of ongoing research, related studies on other modified tryptophans demonstrate the feasibility of this approach. For instance, 5-hydroxytryptophan (B29612) has been used as a target for oxidative coupling to attach fluorescent probes like aminofluorescein to proteins. nih.gov This strategy of using a modified tryptophan for chemoselective labeling provides a blueprint for how 5-bromotryptophan could be similarly employed.

Development of Affinity Labels and Chemical Probes

Affinity labels and chemical probes are critical tools for identifying and characterizing protein targets and for studying enzyme mechanisms. nih.gov These molecules are designed to bind to a specific site on a protein and then form a covalent bond, allowing for the isolation and identification of the protein. The 5-bromo moiety of tryptophan can be exploited for the development of such probes.

For example, the bromine atom can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reactions. This would allow for the attachment of various functional groups to the tryptophan residue, including photoreactive groups for photoaffinity labeling or reporter tags like biotin (B1667282) for affinity purification. A study on the genetic encoding of 5-cyanotryptophan as an infrared probe noted that the engineered tRNA synthetase also showed activity towards 5-bromotryptophan, suggesting that this analog could be site-specifically incorporated into proteins. nih.gov This opens up the possibility of introducing the 5-bromo group as a latent reactive handle at a specific position in a protein of interest.

Furthermore, tryptophan-selective bioconjugation methods are being developed that could potentially be adapted for 5-bromotryptophan. One such method uses hydroxylamine (B1172632) reagents to achieve bioconjugation at tryptophan residues, which has been used to attach gold nanoclusters to antibodies for electron microscopy. nih.gov The presence of the bromine atom on the indole ring could influence the reactivity of the tryptophan residue in such reactions, potentially allowing for selective modification.

Advanced Characterization and Analytical Methodologies for Fmoc 5 Bromo Dl Tryptophan and Its Derivatives

Spectroscopic Techniques for Structural Elucidation of Peptides and Proteins Containing 5-bromo-DL-tryptophan

Spectroscopic methods are indispensable for confirming the successful incorporation and determining the local environment of 5-bromo-DL-tryptophan within a peptide or protein sequence.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR spectroscopy are powerful tools for the structural analysis of peptides containing modified residues. The introduction of a tryptophan residue can be monitored by a simple 1D proton NMR signal of the NH side chain of the tryptophan. nih.gov In the context of Fmoc-5-bromo-DL-tryptophan, specific signals in the 1H NMR spectrum confirm the presence of the Fmoc group and the brominated indole (B1671886) ring. chemicalbook.com For peptides containing this modified amino acid, changes in the chemical shifts of the indole proton and adjacent amino acids can provide insights into the peptide's three-dimensional structure and the influence of the bromo-substituent on local conformation. illinois.eduscielo.br Carbon-13 NMR is also valuable, with the chemical shifts of the non-protonated aromatic carbons of the tryptophan residue being sensitive to the local environment and side-chain torsion angles. illinois.edu

Fluorescence Spectroscopy: The intrinsic fluorescence of the tryptophan indole ring is a highly sensitive probe of its local environment. nih.govyoutube.com The introduction of a bromine atom at the 5-position of the indole ring can alter the fluorescence properties, including the emission maximum and quantum yield. capes.gov.br These changes can be exploited to study protein folding, conformational changes, and interactions with other molecules. nih.govnih.gov For instance, the fluorescence emission of a tryptophan residue is sensitive to the polarity of its surroundings; a blue shift (shift to a shorter wavelength) often indicates a more hydrophobic or buried environment, while a red shift suggests exposure to a more polar, aqueous environment. youtube.com

UV-Visible Spectroscopy: UV-Visible spectroscopy is routinely used to quantify peptides and proteins containing aromatic amino acids like tryptophan. iosrjournals.org Tryptophan exhibits a characteristic absorption maximum around 280 nm. iosrjournals.orgresearchgate.net The presence of the 5-bromo substituent on the indole ring can cause a slight shift in the absorption maximum, which can be used to confirm its incorporation. iosrjournals.org

Spectroscopic TechniqueApplication for this compound PeptidesKey Information Obtained
NMR SpectroscopyStructural elucidation and conformational analysis.Confirmation of incorporation, 3D structure, side-chain orientation.
Fluorescence SpectroscopyProbing the local environment and conformational changes.Information on protein folding, ligand binding, and solvent exposure.
UV-Visible SpectroscopyQuantification and confirmation of incorporation.Peptide/protein concentration, presence of the brominated indole ring.

Chromatographic and Electrophoretic Methods for Purity and Analysis

Chromatographic and electrophoretic techniques are essential for assessing the purity of this compound and peptides derived from it, as well as for separating different forms of the molecule.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone for the analysis of amino acids and peptides. nih.gov Reversed-phase HPLC (RP-HPLC) is widely used to determine the purity of Fmoc-protected amino acids, including this compound. phenomenex.comresearchgate.net The Fmoc group itself imparts significant hydrophobicity, allowing for excellent separation on C18 columns. nih.gov For peptides containing 5-bromo-DL-tryptophan, RP-HPLC is used to purify the final product and to analyze its homogeneity. nih.gov Chiral HPLC is particularly important for ensuring the enantiomeric purity of the starting material, as the use of a racemic mixture (DL-tryptophan) would result in diastereomeric peptides that can be difficult to separate and may have different biological activities. phenomenex.comresearchgate.net Polysaccharide-based chiral stationary phases have proven effective for the enantioseparation of N-Fmoc α-amino acids under reversed-phase conditions. phenomenex.com

Capillary Electrophoresis (CE): CE offers high efficiency and requires minimal sample volume, making it a valuable technique for the analysis of amino acids and peptides. oup.com Capillary Zone Electrophoresis (CZE) can be used to separate tryptophan derivatives. nih.govjst.go.jpbrjac.com.br The separation is based on the differential migration of charged species in an electric field. brjac.com.br For the analysis of the enantiomers of 5-bromo-DL-tryptophan, chiral selectors, such as cyclodextrins, can be added to the background electrolyte to achieve separation of the D and L forms. researchgate.net

Analytical MethodApplication for this compound and its DerivativesKey Advantages
HPLCPurity assessment, purification, and chiral separation.High resolution, widely applicable, established methods. nih.govdss.go.th
Capillary ElectrophoresisPurity analysis and enantiomeric separation.High efficiency, low sample consumption, rapid analysis. oup.com

Mass Spectrometry for Molecular Weight and Sequence Confirmation

Mass spectrometry (MS) is a powerful tool for the unambiguous identification and characterization of peptides and proteins, providing precise molecular weight information and enabling sequence confirmation. nih.gov

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI): These soft ionization techniques are commonly coupled with mass analyzers to study peptides. ESI-MS is particularly well-suited for analyzing Fmoc-derivatized amino acids and peptides from solution. nih.gov

Tandem Mass Spectrometry (MS/MS): For sequence confirmation, tandem mass spectrometry (MS/MS) is employed. In this technique, the peptide ion of interest is isolated and fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides information about the amino acid sequence. The presence of 5-bromo-DL-tryptophan in a peptide can be confirmed by the characteristic mass shift of the residue and its fragment ions. The bromine atom has two major isotopes, 79Br and 81Br, which are present in nearly equal abundance. acs.org This results in a distinctive isotopic pattern for any fragment containing the brominated tryptophan, with two peaks of almost equal intensity separated by two mass units, providing a clear signature for its presence. nih.gov This unique isotopic distribution makes the detection of halogenated peptides unambiguous in complex mixtures. nih.gov

Mass Spectrometry TechniqueApplication for Peptides with 5-bromo-DL-tryptophanKey Information Provided
ESI-MSDetermination of molecular weight.Precise mass of the intact peptide.
MALDI-MSAnalysis of complex mixtures and higher mass peptides.Molecular weight of peptides and proteins.
Tandem MS (MS/MS)Sequence confirmation and identification of the modified residue.Amino acid sequence, confirmation of 5-bromo-tryptophan incorporation via characteristic isotopic pattern. acs.orgnih.gov

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes for Diverse Halogenated Tryptophan Analogues

The synthesis of halogenated tryptophan analogues is a critical area of research, as it provides the essential building blocks for constructing modified peptides and proteins. While Fmoc-5-bromo-DL-tryptophan is commercially available, the development of more diverse analogues requires innovative and efficient synthetic strategies. Current research is moving beyond traditional chemical methods towards more sustainable and versatile biosynthetic approaches.

Introducing substituents onto the indole (B1671886) moiety of tryptophan is not a simple task, as direct electrophilic substitution is often limited to specific positions. chim.it Therefore, modular access to a wide variety of substituted tryptophans typically requires the construction of the molecule from appropriate precursors. chim.it Chemical strategies like the Strecker amino acid synthesis, Negishi couplings, and Larock indole synthesis have been employed to create enantiomerically pure tryptophan analogues. chim.itrsc.org However, these methods can be complex and may face challenges such as the dehalogenation of the product during certain reaction steps. rsc.org

A significant emerging trend is the use of biocatalysis, particularly employing halogenase enzymes. tandfonline.com These enzymes offer high regio- and stereo-selectivity, which is often difficult to achieve with conventional chemical synthesis. in-part.comtechnologypublisher.com Researchers have developed E. coli-based systems that can produce various halogenated tryptophan molecules from simple starting materials like glucose. in-part.comtechnologypublisher.com This is achieved through metabolic engineering combined with a modular co-culture approach, where one bacterial strain produces the tryptophan precursor and another performs the halogenation. in-part.comtechnologypublisher.comresearchgate.net This "plug-and-play" bioproduction platform has successfully generated numerous distinct halogenated molecules, including new-to-nature compounds. researchgate.net

A key component of these biosynthetic systems is a panel of flavin-dependent halogenases (FDHs), each with specific preferences for the position of halogenation (e.g., C5, C6, or C7 on the indole ring) and the type of halide (chloride or bromide). researchgate.netnih.gov This enzymatic approach is not only more environmentally friendly but also enables the production of a diverse library of halogenated tryptophans for various research applications. tandfonline.comin-part.com

Halogenase EnzymeTypical Halogenation Position on TryptophanHalide PreferenceReference
PyrH, XsHal5-positionChloro/Bromo researchgate.net
Th-Hal, SttH, Thal6-positionChloro/Bromo researchgate.net
RebH, PrnA7-positionChloro/Bromo researchgate.netnih.gov

Expanding the Scope of Genetic Code Expansion for Enhanced Protein Functionality

Genetic code expansion is a powerful technology that allows for the site-specific incorporation of non-canonical amino acids (ncAAs), such as 5-bromotryptophan, directly into proteins during translation. addgene.orgnih.gov This technique opens up vast possibilities for engineering proteins with novel chemical and physical properties. nih.govacs.org The process requires an orthogonal set of components: a unique codon (often the amber stop codon, UAG), an orthogonal tRNA that recognizes this codon, and an orthogonal aminoacyl-tRNA synthetase (aaRS) that specifically charges the orthogonal tRNA with the desired ncAA and not with any of the 20 canonical amino acids. wikipedia.org

A major advancement in this field is the development of "autonomous cells" that can both biosynthesize a halogenated tryptophan and incorporate it into a target protein. nih.govnih.govresearchgate.net This approach overcomes the limitation of needing to synthesize and supply the ncAA externally, which can be costly and challenging. nih.govnih.gov By engineering E. coli with the necessary halogenase enzymes and a corresponding orthogonal aaRS/tRNA pair, researchers have achieved robust expression of proteins containing specifically placed 6-chloro-, 7-chloro-, 6-bromo-, and 7-bromo-tryptophan residues. nih.govnih.govresearchgate.net

The efficiency of this incorporation depends heavily on the specificity of the engineered aaRS/tRNA pair. frontiersin.org Different pairs, such as the chimeric phenylalanyl-tRNA synthetase systems (chPheRS3/chPheT and chPheRS4/chPheT), exhibit varying efficiencies and selectivities for different halogenated tryptophan analogues. nih.govresearchgate.net These systems have been used to successfully incorporate halogenated tryptophans into reporter proteins like superfolder green fluorescent protein (sfGFP), with the precise incorporation confirmed by mass spectrometry. nih.govresearchgate.netresearchgate.net While the technology was first developed in E. coli, it has been expanded to eukaryotic cells like yeast and even mammalian cells, paving the way for studying and manipulating proteins in more complex biological systems. nih.govucsf.edu

System ComponentDescriptionPurpose in Genetic Code ExpansionReference
Non-Canonical Amino Acid (ncAA)e.g., 5-bromotryptophanProvides novel chemical functionality to the target protein. addgene.org
Unique Codone.g., Amber stop codon (UAG)A codon re-assigned from its usual function (e.g., stop) to encode the ncAA. addgene.orgwikipedia.org
Orthogonal tRNAe.g., Engineered tRNACUARecognizes the unique codon on the mRNA but is not recognized by endogenous synthetases. nih.govwikipedia.org
Orthogonal Aminoacyl-tRNA Synthetase (aaRS)e.g., Engineered chPheRSSpecifically attaches the ncAA to the orthogonal tRNA. nih.govwikipedia.org

Computational Design and Modeling of Halogenated Peptides and Proteins

Computational methods are becoming indispensable tools for predicting and understanding the structural and functional consequences of incorporating halogenated amino acids into peptides and proteins. nih.gov These in silico approaches allow researchers to design novel peptides with desired properties and to model their behavior before undertaking complex and costly experimental synthesis. youtube.com

A key interaction involving halogenated residues is the halogen bond (XB), a noncovalent interaction between the electrophilic region of the halogen atom and a nucleophilic site. nih.gov Computational studies, including quantum mechanics calculations and molecular dynamics simulations, have systematically investigated the role of these bonds. nih.gov Research has shown that halogen bonds at protein-peptide interfaces can significantly enhance binding affinity. nih.gov Furthermore, intramolecular halogen bonds can contribute to the structural stability of proteins, particularly those that are structurally flexible. nih.gov However, the introduction of a halogen that does not form favorable interactions can potentially decrease a protein's stability. nih.gov

Computational pipelines are being developed to design peptides that can target specific protein surfaces, such as the transmembrane helices of receptors. researchgate.net These methods use algorithms to screen vast sequence possibilities and predict the most stable and specific binding conformations. researchgate.netmdpi.com Machine learning models are also being employed to refine predictions of binding affinities for newly designed peptides. mdpi.com These computational tools enable the rational design of halogenated peptides, optimizing their structure for specific interactions and functions, thereby accelerating the discovery of new therapeutic leads and research probes. nih.gov

Computational MethodApplication in Halogenated Peptide/Protein ResearchKey Insights ProvidedReference
Molecular Dynamics (MD) SimulationsSimulating the movement and interaction of atoms in a peptide-protein complex over time.Reveals structural stability, conformational changes, and the dynamics of halogen bonds. nih.govnih.gov
Molecular DockingPredicting the preferred orientation of a peptide when bound to a target protein.Estimates binding affinity and identifies key interacting residues. nih.govnih.gov
Quantum Mechanics (QM) CalculationsAnalyzing the electronic structure and energy of molecular interactions.Provides a detailed understanding of the nature and strength of halogen bonds. nih.gov
Machine Learning Models (e.g., XGBRegressor)Training algorithms on existing data to predict properties of new molecules.Predicts binding affinities of newly designed peptides to accelerate screening. mdpi.com

Clinical Translation Potential of this compound Derived Compounds

The ultimate goal for many novel bioactive molecules is their translation into clinical applications. Peptides derived from this compound and other halogenated analogues hold significant therapeutic potential across various disease areas, including oncology and neurology. chemimpex.commdpi.com Therapeutic peptides are a rapidly growing class of drugs, valued for their high target specificity, potent activity, and generally lower immunogenicity compared to larger protein biologics. mdpi.comnih.gov

The incorporation of halogen atoms like bromine into a peptide can enhance its pharmacological properties. chemimpex.com Halogenation can lead to improved binding affinity for the target receptor, increased stability against enzymatic degradation, and altered pharmacokinetic profiles. These modifications are crucial for transforming a lead peptide into a viable drug candidate. chemimpex.com For example, in medicinal chemistry, Fmoc-5-bromo-L-tryptophan is considered a valuable building block for developing new pharmaceuticals, particularly for neurological disorders, given tryptophan's role as a precursor to serotonin (B10506). chemimpex.com

The global therapeutic peptide pipeline is robust, with over 170 peptides in active clinical development and hundreds more in preclinical studies for a wide range of conditions. nih.goveurekalert.org Research has shown the potential of peptides in various therapeutic strategies. For instance, some naturally occurring peptides have demonstrated neuroprotective effects in in vitro models of Parkinson's disease, suggesting a potential role for peptide-based drugs in treating neurodegenerative conditions. nih.gov In oncology, peptide-drug conjugates are being developed to specifically deliver cytotoxic agents to tumors, and peptide-based vaccines are being designed to stimulate a targeted anti-tumor immune response. mdpi.comresearchgate.net The development of covalent peptide degraders, which can target and induce the breakdown of specific oncogenic proteins like MDM2, represents another cutting-edge therapeutic approach. acs.org As our ability to design and synthesize functionally enhanced peptides improves, the clinical translation of compounds derived from building blocks like this compound is a highly promising frontier.

Peptide Therapeutic StrategyMechanism of ActionPotential Therapeutic AreaReference
Receptor Agonists/AntagonistsMimic or block the action of natural peptide hormones or neurotransmitters.Metabolic disorders, oncology, urology. nih.gov
Antimicrobial Peptides (AMPs)Disrupt microbial membranes or interfere with cellular processes.Infectious diseases. mdpi.com
Peptide-Drug Conjugates (PDCs)Use a peptide to specifically deliver a cytotoxic drug or other payload to target cells (e.g., cancer cells).Oncology. mdpi.com
Peptide-Based VaccinesUse specific peptide antigens to elicit a targeted immune response against pathogens or cancer cells.Oncology, infectious diseases. mdpi.com
Targeted Protein DegradersUtilize a peptide to link a target protein to the cellular machinery for protein degradation.Oncology. acs.org

Q & A

Basic Research Questions

Q. How is Fmoc-5-bromo-DL-tryptophan synthesized, and what are the critical steps to ensure high yield and purity?

  • Methodological Answer : The synthesis typically involves bromination of DL-tryptophan at the 5-position, followed by Fmoc protection of the amino group. Key steps include:

  • Bromination : Use N-bromosuccinimide (NBS) under controlled acidic conditions to avoid over-bromination .
  • Fmoc Protection : React with Fmoc-Cl in anhydrous DMF, ensuring stoichiometric equivalence to minimize side products. Purification via column chromatography (silica gel, CH₂Cl₂/MeOH) is critical for isolating the racemic mixture .
  • Yield Optimization : Monitor reaction progress using TLC and adjust reaction time/temperature to prevent decomposition.

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm bromine substitution (chemical shifts ~7.3 ppm for aromatic protons) and Fmoc group integration .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 265 nm) to assess purity (>95% by area normalization) .
  • Mass Spectrometry (MS) : ESI-MS to verify molecular weight (expected [M+H]⁺ = 481.2 g/mol) .

Q. How does the bromine substitution at the 5-position influence reactivity in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : The bromine atom increases steric hindrance, potentially reducing coupling efficiency. Mitigation strategies include:

  • Activation Reagents : Use HATU instead of HOBt/DIC for improved activation .
  • Extended Coupling Time : 2–4 hours vs. standard 1 hour for non-halogenated residues.
  • Monitoring : Kaiser test or FT-IR to confirm complete coupling before proceeding .

Advanced Research Questions

Q. What strategies can mitigate racemization during the incorporation of this compound into peptide chains?

  • Methodological Answer :

  • Low-Temperature Coupling : Perform reactions at 4°C to slow racemization kinetics .
  • Additives : Include 1-hydroxy-7-azabenzotriazole (HOAt) to stabilize the activated amino acid intermediate .
  • Chiral HPLC Analysis : Post-synthesis, analyze diastereomer ratios to quantify racemization and adjust protocols iteratively .

Q. How does the bromine atom affect the fluorescence properties of peptides containing this modified tryptophan?

  • Methodological Answer :

  • Quenching Effects : Bromine’s heavy atom effect reduces tryptophan’s intrinsic fluorescence intensity but enhances phosphorescence. Use time-resolved fluorescence spectroscopy to distinguish emission lifetimes .
  • Applications : Leverage altered fluorescence for studying peptide-protein interactions via Förster resonance energy transfer (FRET) with compatible dyes .

Q. How should researchers resolve contradictions in reported coupling efficiencies of this compound across studies?

  • Methodological Answer :

  • Systematic Analysis : Compare solvent systems (e.g., DMF vs. DMSO), activation reagents, and resin types (Wang vs. Rink amide) across studies .
  • Data Triangulation : Replicate conflicting protocols under controlled conditions, using LC-MS to quantify unreacted amino acids.
  • Machine Learning : Apply tools like Mordred descriptors to model steric/electronic parameters and predict optimal coupling conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.